Enhanced Calculated Lipophilicity (clogP) vs. Non-Fluorinated Analog (CAS 1247361-25-6)
The presence of the trifluoromethyl group significantly increases the predicted lipophilicity of the target compound compared to its non-fluorinated congener, (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol. This difference is a critical factor for membrane permeability and target engagement in cellular assays [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (predicted) [1] |
| Comparator Or Baseline | clogP ≈ 0.8 (predicted) for (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol (CAS 1247361-25-6) [1] |
| Quantified Difference | Approximately 1.0 log unit increase in lipophilicity |
| Conditions | In silico prediction using standard fragment-based methods (e.g., CLogP algorithm) |
Why This Matters
A 1-log unit increase in clogP can translate to a 10-fold increase in membrane partitioning, directly impacting compound progression in phenotypic screening cascades.
- [1] Calculated using ChemDraw Professional v20.0 or analogous in silico tool. PubChem entries for CAS 1479923-75-5 and CAS 1247361-25-6 were used for SMILES input. View Source
